Architectural Mastery in Chiral Building Blocks: A Technical Whitepaper on N-[(4-fluorophenyl)sulfonyl]-D-Valine
Executive Summary In the landscape of modern medicinal chemistry and stereoselective synthesis, D-Valine, N-[(4-fluorophenyl)sulfonyl]- (CAS: 190275-60-6) emerges not as a therapeutic agent itself, but as a highly privil...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and stereoselective synthesis, D-Valine, N-[(4-fluorophenyl)sulfonyl]- (CAS: 190275-60-6) emerges not as a therapeutic agent itself, but as a highly privileged, chiral building block[1]. By fusing an N-arylsulfonyl scaffold with a non-proteinogenic D-amino acid, this compound provides a rigid, predictable, and metabolically stable framework[1]. It is extensively utilized by drug development professionals to synthesize complex target molecules, most notably potent and specific enzyme inhibitors targeting matrix metalloproteinases (MMPs), thrombin, and metallo-β-lactamases[2][3].
This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating experimental workflows associated with this critical synthetic intermediate.
Physicochemical Properties & Molecular Identity
To effectively utilize N-[(4-fluorophenyl)sulfonyl]-D-Valine in synthetic pathways, researchers must first understand its baseline quantitative properties. The table below summarizes its core molecular identity[2].
Structural Biology & Mechanistic Causality: The "Why" Behind the Scaffold
As a Senior Application Scientist, it is vital to look beyond the empirical formula and understand the causality of the molecular design. Why are these specific functional groups combined?
The D-Valine Core (Stereochemical Causality):
While nature utilizes L-amino acids, incorporating the D-enantiomer (R-configuration) is a deliberate strategy to evade endogenous proteolytic degradation[4]. Furthermore, the specific spatial trajectory of the D-isopropyl side chain allows the molecule to access distinct hydrophobic sub-pockets (such as the S1' pocket in metalloproteinases) that L-enantiomers cannot reach without severe steric clashing.
The Sulfonamide Linker (Geometric Causality):
Unlike planar amides, the sulfonamide group possesses a rigid tetrahedral geometry[4]. This tetrahedral arrangement perfectly mimics the transition state of peptide bond hydrolysis. When designing protease inhibitors, this geometry acts as a superior structural linker, properly orienting the phenyl ring and valine moiety while serving as a robust hydrogen bond donor and acceptor[4].
The 4-Fluorophenyl Group (Electronic & Metabolic Causality):
The introduction of a fluorine atom at the para position is multifaceted[1]. Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which lowers the pKa of the adjacent sulfonamide N-H, thereby enhancing its capacity as a hydrogen bond donor[1]. Crucially, para-substitution blocks the most common site of cytochrome P450-mediated aromatic oxidation, significantly improving the metabolic half-life of the downstream active pharmaceutical ingredient (API).
Pharmacophore features and mechanistic binding logic of the compound.
The synthesis of N-arylsulfonyl-D-valine compounds relies on Schotten-Baumann conditions[5]. The following protocol is designed as a self-validating system; each step includes a mechanistic rationale and an in-process validation check to ensure high-fidelity execution.
Step 1: Amine Activation
Action: Dissolve D-valine (1.0 eq) and Triethylamine (TEA, 1.5 eq) in a 1:1 mixture of water and dioxane[5].
Causality: The biphasic/mixed solvent system is required because D-valine is water-soluble, while the incoming sulfonyl chloride is lipophilic. TEA acts as a base to deprotonate the zwitterionic amino group, generating a highly reactive nucleophile.
Validation Check: The solution should become completely clear. A cloudy suspension indicates incomplete dissolution of the zwitterion, requiring additional stirring or a slight adjustment of the solvent ratio.
Step 2: Sulfonylation
Action: Cool the reaction to 0°C. Add 4-fluorobenzenesulfonyl chloride (1.1 eq) dropwise over 30 minutes.
Causality: The reaction is highly exothermic. Cooling to 0°C suppresses side reactions, specifically the competitive hydrolysis of the sulfonyl chloride into a biologically inactive sulfonic acid byproduct.
Validation Check: Monitor via TLC (Hexane:EtOAc). The disappearance of the highly UV-active sulfonyl chloride spot confirms the progression of the coupling.
Step 3: Coupling Reaction
Action: Allow the mixture to warm to room temperature and stir for 12 hours[5].
Causality: Extended stirring ensures complete conversion of the sterically hindered secondary amine.
Validation Check: LC-MS analysis of an aliquot should reveal a dominant peak at m/z 274[M-H]⁻ in negative ion mode, confirming the formation of the sulfonamide linkage.
Step 4: Acidification and Extraction
Action: Concentrate the solution to remove dioxane. Wash the aqueous layer with CH₂Cl₂ to remove unreacted sulfonyl chloride. Then, acidify the aqueous phase to pH 1–2 using concentrated HCl and extract with CH₂Cl₂ (3x)[5].
Causality: The pKa of the D-valine carboxylic acid is approximately 2.3. Failing to drop the pH below this threshold leaves the target compound in its water-soluble carboxylate salt form, drastically reducing extraction yields.
Validation Check: A successful acidification is visually validated by the immediate precipitation of the product or a distinct cloudiness in the aqueous layer prior to organic extraction.
Self-validating synthesis workflow for N-[(4-fluorophenyl)sulfonyl]-D-Valine.
Applications in Drug Development
Once synthesized, the carboxylic acid functionality of N-[(4-fluorophenyl)sulfonyl]-D-Valine serves as the primary site for further derivatization[1].
Metallo-β-Lactamase Inhibitors: N-arylsulfonyl amino acids exhibit a unique propensity to acquire an enhanced affinity for metal ions (like Zn²⁺) when present in a proper orientation[3]. By converting the carboxylic acid into a hydrazone or hydroxamic acid, researchers create potent, reversible enzyme inhibitors that combat antibiotic resistance[3].
Matrix Metalloproteinase (MMP) Inhibitors: The scaffold is frequently subjected to O-benzylation and subsequent catalytic hydrogenolysis to synthesize iminodiacetyl-based hydroxamate conjugates[5]. The D-valine side chain directs the molecule into the MMP active site, while the sulfonamide dictates the precise angle of the zinc-binding group[5].
References
Dual Inhibitors of Matrix Metalloproteinases and Carbonic Anhydrases: Iminodiacetyl-Based Hydroxamate−Benzenesulfonamide Conjugates
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase
Source: PMC - NIH
URL:[Link]
A Technical Guide to the Structural and Spectroscopic Characterization of D-Valine, N-[(4-fluorophenyl)sulfonyl]-
Introduction: A Chiral Building Block in Focus D-Valine, N-[(4-fluorophenyl)sulfonyl]- (Figure 1) is a specialized synthetic intermediate of significant interest in medicinal chemistry and drug development. This compound...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Chiral Building Block in Focus
D-Valine, N-[(4-fluorophenyl)sulfonyl]- (Figure 1) is a specialized synthetic intermediate of significant interest in medicinal chemistry and drug development. This compound merges three key structural motifs: the unnatural D-enantiomer of the amino acid valine, a stabilizing sulfonamide linkage, and a 4-fluorophenyl group, a common feature in many bioactive molecules.[1] The inherent chirality of the D-valine core provides a scaffold for stereoselective synthesis, while the sulfonamide group acts as a rigid linker, crucial for orienting substituents in three-dimensional space for optimal interaction with biological targets.[1]
This guide provides a comprehensive technical overview of the essential analytical methodologies required for the unambiguous structural and spectroscopic characterization of this molecule. As no complete, publicly available crystal structure or fully assigned NMR dataset for this specific compound exists, this document will serve as a procedural whitepaper, outlining the requisite experimental workflows and data interpretation strategies. We will draw upon data from closely related analogues to provide context and predictive insights, ensuring a robust framework for researchers working with this and similar compounds.
Figure 1: Chemical Structure of D-Valine, N-[(4-fluorophenyl)sulfonyl]-
Application Note: A Validated Stability-Indicating Chiral HPLC Method for the Quantification of D-Valine, N-[(4-fluorophenyl)sulfonyl]-
Abstract This application note describes the development and validation of a robust, stability-indicating, and stereospecific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative an...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes the development and validation of a robust, stability-indicating, and stereospecific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of D-Valine, N-[(4-fluorophenyl)sulfonyl]-. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The analyte possesses a strong chromophore, enabling direct UV detection without derivatization. The primary challenge, the chiral separation of D- and L-enantiomers, is achieved using a chiral stationary phase. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.
Introduction
The stereoisomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute in the pharmaceutical industry. The biological activity and toxicological profile of enantiomers can differ significantly, necessitating precise and accurate quantification of the desired enantiomer and control of its stereoisomeric impurity. D-Valine, N-[(4-fluorophenyl)sulfonyl]- is a chiral molecule of interest in drug discovery, incorporating the D-amino acid D-Valine.
Developing a stability-indicating analytical method is essential to ensure that the API's concentration can be accurately measured in the presence of its impurities and degradation products that may form during manufacturing, storage, or handling.[1][2] Such methods are a regulatory requirement and are fundamental to determining the shelf-life and ensuring the safety and efficacy of a drug product.[3][4]
This guide provides a comprehensive walkthrough of the development and validation of an HPLC method for D-Valine, N-[(4-fluorophenyl)sulfonyl]-. We will detail the rationale behind chromatographic choices, the optimization process, forced degradation studies, and a full validation protocol.
Analytical Challenge & Strategy
The primary analytical challenge is the simultaneous quantification of the D-Valine, N-[(4-fluorophenyl)sulfonyl]- enantiomer and the separation from its L-Valine counterpart, alongside any potential process impurities or degradation products.
Potential Key Impurity: L-Valine, N-[(4-fluorophenyl)sulfonyl]- (the enantiomer)
Molecular Formula: C₁₁H₁₄FNO₄S
Molecular Weight: 289.3 g/mol
The presence of the 4-fluorophenylsulfonyl group provides a strong UV chromophore, making UV detection a suitable and straightforward choice, obviating the need for complex pre- or post-column derivatization often required for native amino acids.[5] The core of the method development will focus on selecting an appropriate chiral stationary phase (CSP) capable of resolving the enantiomers.[6][7]
Troubleshooting poor aqueous solubility of D-Valine, N-[(4-fluorophenyl)sulfonyl]-
Welcome to the Technical Support Center for troubleshooting the aqueous solubility of N-[(4-fluorophenyl)sulfonyl]-D-valine . As a specialized synthetic intermediate and research compound[1], its molecular architecture c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for troubleshooting the aqueous solubility of N-[(4-fluorophenyl)sulfonyl]-D-valine .
As a specialized synthetic intermediate and research compound[1], its molecular architecture combines a highly lipophilic 4-fluorophenylsulfonyl scaffold with a chiral D-valine moiety[1]. This specific structural combination dictates its physicochemical behavior: the lack of polar surface area and high lipophilicity are the primary causes of its poor aqueous solubility[2]. Poor solubility is a pervasive bottleneck in drug development, affecting up to 80% of pipeline compounds and severely limiting their bioavailability and assay reliability[3].
This guide provides causality-driven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these formulation challenges.
Diagnostic Workflow
Workflow for troubleshooting N-[(4-fluorophenyl)sulfonyl]-D-valine solubility.
Q1: Why does my compound precipitate when diluted from a DMSO stock into my biological assay buffer?A1: This is a classic "solvent shift" precipitation. N-[(4-fluorophenyl)sulfonyl]-D-valine is highly soluble in organic solvents like DMSO but has extremely low intrinsic aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the thermodynamic solubility limit of the compound is rapidly exceeded. The compound becomes kinetically trapped in a supersaturated state and subsequently crystallizes[2]. To prevent this, solvent modifications and carrier systems (such as cyclodextrins or surfactants) are widely used to maintain the compound in solution during dilution[4].
Q2: How does pH affect the solubility of this specific molecule?A2: The molecule possesses a carboxylic acid group on the D-valine moiety (pKa ~ 3.5) and a sulfonamide nitrogen (pKa ~ 6.0–7.0, lowered by the electron-withdrawing 4-fluorophenyl group). At a low pH (e.g., pH 2-4), both groups are un-ionized, maximizing lipophilicity and minimizing solubility. By adjusting the buffer pH to > 7.4, you deprotonate the carboxylic acid (and potentially the sulfonamide), forming a highly soluble anionic species. Salt formation via ionization is a primary approach to enhance the aqueous solubility of weakly acidic drugs[5].
Q3: I cannot use high pH or organic solvents in my in vivo study. What are my alternatives?A3: For in vivo applications where physiological pH must be maintained, you can utilize basic amino acids (like L-arginine or L-lysine) as counterions. These amino acids form strong electrostatic interactions (salts) with acidic drugs, significantly enhancing solubility without requiring extreme pH adjustments[5]. Alternatively, Amorphous Solid Dispersions (ASDs) manufactured by spray drying have become a mainstream approach to kinetically trap the drug in an amorphous, highly soluble state[3].
Validated Experimental Protocols
Protocol A: In Situ Salt Formation with L-Arginine (For In Vivo Dosing)
Causality: L-arginine possesses a highly basic guanidino group that pairs with the carboxylic acid of the D-valine moiety, forming a highly soluble salt complex via strong electrostatic interactions[5].
Preparation: Weigh 10.0 mg of N-[(4-fluorophenyl)sulfonyl]-D-valine into a clean glass vial.
Counterion Addition: Prepare a 1.2 molar equivalent solution of L-Arginine in deionized water. Add 1.0 mL of this solution to the compound.
Agitation: Sonicate the suspension for 15 minutes at 25°C. If the solution process absorbs energy, gentle heating (up to 40°C) can be applied to increase thermodynamic solubility[6].
Self-Validation Checkpoint: Centrifuge the mixture at 10,000 x g for 10 minutes.
Pass: The supernatant is completely clear, and no pellet is visible. The salt has fully formed.
Fail: A white pellet remains. The system is supersaturated or un-ionized. Add L-Arginine in 0.1 eq increments and re-sonicate.
Quantification: Filter the clear supernatant through a 0.22 µm PTFE syringe filter and quantify the exact dissolved concentration via HPLC-UV (e.g., at 254 nm).
Causality: The hydrophobic cavity of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic 4-fluorophenyl ring, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[4].
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in Phosphate-Buffered Saline (PBS, pH 7.4).
Drug Loading: Add excess N-[(4-fluorophenyl)sulfonyl]-D-valine (e.g., 5 mg/mL) to the cyclodextrin solution to ensure maximum complexation.
Equilibration: Stir the suspension continuously at 37°C for 48 hours to reach thermodynamic binding equilibrium.
Self-Validation Checkpoint: Monitor the solution visually. If the solution becomes completely transparent, the compound has not exceeded the complexation capacity, and you may not have reached the maximum solubility limit. Add more API until a slight cloudiness persists.
Separation: Centrifuge at 15,000 x g for 15 minutes to remove the uncomplexed, precipitated drug.
Final Processing: Lyophilize the supernatant if a solid, easily reconstitutable formulation is required for downstream applications.
Quantitative Strategy Comparison
Solubilization Strategy
Mechanistic Basis
Estimated Solubility Enhancement
Best Phase of Development
Limitations
pH Adjustment (> 7.4)
Deprotonation of carboxylic acid / sulfonamide[5].
10x to 50x
In Vitro Assays
May cause precipitation upon injection into physiological buffers.
Contract Pharma. Optimizing Drug Solubility. Retrieved from:[Link]
Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from:[Link]
Journal of Advanced Pharmacy Education & Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from:[Link]
National Institutes of Health (PMC). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from:[Link]
Technical Support Center: Optimizing Flash Chromatography for D-Valine, N-[(4-fluorophenyl)sulfonyl]-
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the purification of D-Valine, N-[(4-fluorophenyl)sulfonyl]-. This resource is designed for researchers, chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of D-Valine, N-[(4-fluorophenyl)sulfonyl]-. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing flash chromatography for this specific N-sulfonylated amino acid derivative. Our goal is to move beyond generic protocols and address the unique challenges presented by this molecule's physicochemical properties, enabling you to achieve high-purity material efficiently and consistently.
Section 1: Understanding the Analyte - Key Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule. The structure of D-Valine, N-[(4-fluorophenyl)sulfonyl]- presents specific characteristics that directly influence its behavior on silica gel.
Q1: What are the critical structural features of D-Valine, N-[(4-fluorophenyl)sulfonyl]- that affect its purification?
A: The molecule has three key regions that dictate its chromatographic behavior:
A Carboxylic Acid Group (-COOH): This is a primary acidic site and a strong hydrogen bond donor, leading to high polarity and strong interactions with the polar silica gel stationary phase.[1]
An N-H group within a Sulfonamide: The proton on the nitrogen is acidic (pKa typically 8-10 for related sulfonamides) and can engage in secondary ionic interactions with silanol groups on the silica surface, which is a common cause of peak tailing.[2][3]
Aromatic (4-fluorophenyl) and Aliphatic (isopropyl) Groups: These regions contribute non-polar character and make the molecule readily detectable by UV light (typically at 254 nm), which is essential for monitoring the purification process.[4]
Q2: How do the acidic properties of this compound complicate normal-phase flash chromatography?
A: The compound possesses two acidic protons: one on the carboxylic acid and one on the sulfonamide nitrogen. On the surface of standard silica gel, which is itself slightly acidic due to silanol (Si-OH) groups, these acidic functionalities can exist in an equilibrium between their protonated (neutral) and deprotonated (anionic) forms.[5][6] The anionic form can interact strongly and non-specifically with the silica surface, leading to significant peak tailing and, in some cases, irreversible binding.[2][7]
Data Summary: Physicochemical Profile
Property
Characteristic
Implication for Flash Chromatography
Molecular Class
N-Sulfonylated Amino Acid
Polar, acidic molecule. Prone to strong silica interaction.
Key Functional Groups
Carboxylic Acid, Sulfonamide, Phenyl Ring
Multiple sites for polar interactions; UV active.
Predicted Polarity
Moderately to highly polar
Requires polar mobile phases (e.g., Ethyl Acetate/Hexane or Methanol/Dichloromethane).[8][9]
Acidity
Biprotic Acid (Carboxylic & Sulfonamide N-H)
High potential for peak tailing on unmodified silica. Mobile phase modifier is recommended.[6][10]
UV Absorbance
Yes (due to the phenyl ring)
Allows for easy fraction tracking using a UV detector.
Solubility
Likely soluble in polar organic solvents (DCM, EtOAc, MeOH, DMSO).[11]
Affects choice of sample loading technique (liquid vs. dry load).
Section 2: The Method Development Workflow
A systematic approach to method development is crucial for achieving an efficient and robust purification. The process should always begin with small-scale analysis using Thin-Layer Chromatography (TLC) before scaling up to a flash column.[1]
Q1: What is the first step in developing a purification method for this compound?
A: The first and most critical step is to perform a solvent screen using Thin-Layer Chromatography (TLC).[1] TLC is a fast and inexpensive way to determine the optimal mobile phase (solvent system) that will provide good separation between your target compound and any impurities. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4.[1][5] This range typically translates well to a flash column separation, providing a good balance between resolution and run time.
Q2: What solvent systems should I screen for TLC analysis?
A: Based on the compound's polar and acidic nature, you should start with the following systems:
Baseline System: Ethyl Acetate (EtOAc) in Hexanes. Start with a 1:1 mixture and adjust the ratio based on the resulting Rf value. If the spot stays at the baseline, increase the EtOAc percentage. If it runs to the solvent front, decrease it.[1]
For Higher Polarity: Dichloromethane (DCM) and Methanol (MeOH). This is a stronger solvent system suitable for highly polar compounds.[12] Start with a low percentage of MeOH (e.g., 2-5%) in DCM and increase as needed.
Crucial Additive - The Acid Modifier: For every solvent system you test, prepare an identical one containing a small amount (0.5-1%) of acetic acid or formic acid.[6] This acid will protonate your compound, suppressing its ionization and minimizing interaction with the silica gel. You will almost always observe a dramatic improvement in spot shape (less streaking) on the TLC plate.
Q3: My TLC spot is a streak, not a spot. What does this mean and how do I fix it?
A: Streaking on a TLC plate is the direct visual equivalent of peak tailing on a chromatogram. It is caused by the strong interaction of your acidic compound with the silica gel. The solution is to add a small amount of a volatile acid, like acetic acid, to your mobile phase.[6] This forces the equilibrium of your compound towards its less polar, neutral form, resulting in a compact spot and a much sharper peak during column chromatography.
Method Development Workflow Diagram
Caption: Systematic workflow for flash chromatography method development.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: TLC Analysis for Solvent System Screening
Preparation: Prepare stock solutions of your crude material (~10 mg/mL) in a suitable solvent like DCM or EtOAc.
Solvent Systems: In small beakers, prepare ~5 mL of at least four different mobile phases:
30% EtOAc in Hexane
30% EtOAc in Hexane + 1% Acetic Acid
5% MeOH in DCM
5% MeOH in DCM + 1% Acetic Acid
Spotting: Using a capillary tube, spot a small amount of your crude sample solution onto the baseline of a silica gel TLC plate. Make the spots as small as possible.
Development: Place the TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your target compound in each solvent system. Observe the spot shape. Select the system that gives an Rf of ~0.3 and the most compact, roundest spot.[1][5] This will be your starting mobile phase for the flash column.
Protocol 2: Flash Chromatography Purification
Column Selection & Packing: Select a silica gel column size appropriate for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude sample weight). Pack the column as a slurry in the least polar component of your mobile phase (e.g., Hexane).[5]
Equilibration: Equilibrate the packed column by passing at least 3-5 column volumes (CV) of your initial mobile phase (the optimized system from TLC) through it.[13]
Sample Loading (Choose one method):
Liquid Loading: Dissolve your crude sample in a minimal amount of a strong solvent (e.g., DCM). Caution: Using too much of a strong loading solvent can degrade separation quality.[9] Carefully apply the solution to the top of the silica bed.
Dry Loading (Recommended for this compound): Dissolve your crude sample in a volatile solvent (like DCM or acetone). Add a small amount of silica gel (1-2 times the weight of your sample) to the solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder as a uniform layer on top of your packed column.[1][13] Dry loading is often superior as it prevents issues with strong sample dissolution solvents.
Elution:
Begin elution with your chosen mobile phase. Maintain a constant flow rate.
If separation is difficult, a shallow gradient can be employed.[5] For example, if your optimal TLC solvent was 30% EtOAc/Hexane, you could start the column at 15% EtOAc/Hexane and gradually increase to 40% EtOAc/Hexane over 10-15 column volumes.
Fraction Collection: Collect fractions throughout the run and monitor them by TLC to identify which ones contain your pure product.
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified D-Valine, N-[(4-fluorophenyl)sulfonyl]-.
Section 4: Troubleshooting Guide
Even with careful method development, issues can arise. This guide addresses the most common problems encountered when purifying this molecule.
Q1: My peak is tailing badly, even with acetic acid in the mobile phase. What else can I do?
A: Severe peak tailing suggests very strong analyte-stationary phase interactions.[14]
Increase Acid Concentration: Try incrementally increasing the acetic acid concentration to 2%. This can further suppress ionization.
Check Sample Load: Overloading the column is a common cause of tailing. Try injecting a smaller amount of sample.
Switch to a Stronger Acid: In some cases, a stronger acid like trifluoroacetic acid (TFA) at 0.1% can be more effective, but be aware that it is corrosive and harder to remove from the final product.
Consider an Alternative Stationary Phase: For extremely difficult separations, switching to a C18 reversed-phase column may be a viable option, where polar compounds elute earlier.[1][15]
Q2: My compound is not separating from a close-running impurity. How can I improve the resolution?
A: Improving resolution requires changing the selectivity of your system.
Flatten the Gradient: If you are using a gradient, make it shallower around the point where your compound elutes. A slower increase in polarity gives more time for separation to occur.[16]
Change Solvent System: Switch to a different solvent system with different properties. For example, if you are using EtOAc/Hexane, try a system based on DCM/Methanol. The different solvent-analyte interactions can alter the elution order and improve separation.[8][12]
Reduce Flow Rate: Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution, although it will increase the run time.
Q3: My compound seems to be stuck on the column; I have very low recovery. Why?
A: This indicates your mobile phase is not strong (polar) enough to elute the compound from the silica gel.
Increase Mobile Phase Polarity: If using a gradient, ensure the final polarity is high enough. You may need to add a "flush" step at the end with a very strong solvent, like 10-20% MeOH in DCM, to elute any remaining material.[8]
Check for Precipitation: It's possible the compound precipitated at the top of the column during loading, especially if a poor solvent was used. Ensure your sample is fully dissolved before loading. Dry loading helps prevent this.[13]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common flash chromatography issues.
Section 5: Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reversed-phase chromatography for this compound?
A: Normal-phase chromatography on silica gel is the most common and cost-effective method for compounds of this type and should be your first choice.[15] Reversed-phase (e.g., C18 silica) is a powerful alternative, especially if the compound is highly polar or if normal-phase fails to provide adequate separation.[17] In reversed-phase, the elution order is typically inverted, with polar compounds eluting first.
Q2: How much crude material can I load onto my flash column?
A: Loading capacity depends on the difficulty of the separation.
Easy Separation (ΔRf > 0.2): You can load up to 10% of the silica gel weight (e.g., 4 g of sample on a 40 g column).
Difficult Separation (ΔRf < 0.1): Loading should be reduced significantly, to 1-2% or even less, to achieve the required resolution.
Q3: Is a gradient elution always better than an isocratic (single solvent mixture) elution?
A: Not necessarily. If your TLC shows that all impurities are well separated from your product with a single solvent mixture, an isocratic elution is simpler and uses less solvent.[5] However, if your crude mixture contains compounds with a wide range of polarities, a gradient elution is far more effective. It allows for the rapid elution of non-polar impurities, followed by a focused elution of your target compound, and finally a high-polarity wash to remove strongly retained substances, all in a single run.[5][16]
References
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
Agilent. Control pH During Method Development for Better Chromatography.
Deming, T. J., & Curtin, S. A. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Macromolecules, 43(24), 10153-10156.
Dalton, J. B., & Schmidt, C. L. (1935). THE SOLUBILITY OF d-VALINE IN WATER. The Journal of general physiology, 19(2), 345–350.
ResearchGate. (2016). How can I prevent peak fronting of acidic compound in TLC?.
O'Hagan, S., & Kell, D. B. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
Yang, C. Y., et al. (1987). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. Analytical biochemistry, 166(2), 315-22.
Dalton, J. B., & Schmidt, C. L. A. (1935). THE SOLUBILITY OF d-VALINE IN WATER. ResearchGate.
Benchchem. (2025). An In-depth Technical Guide to the Solubility of N,N-Dimethyl-L-Valine in Organic Solvents.
Wikipedia. Valine.
Das, S., et al. (2009). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of Taibah University for Science, 2, 45-49.
AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis.
O’Hagan, S., & Kell, D. B. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society open science, 6(5), 190343.
Reducing background noise in D-Valine, N-[(4-fluorophenyl)sulfonyl]- LC-MS/MS analysis
Target Analyte: D-Valine, N-[(4-fluorophenyl)sulfonyl]- Overview & Ionization Dynamics D-Valine, N-[(4-fluorophenyl)sulfonyl]- is a synthetic amino acid derivative featuring both a carboxylic acid and a fluorinated sulfo...
Overview & Ionization Dynamics
D-Valine, N-[(4-fluorophenyl)sulfonyl]- is a synthetic amino acid derivative featuring both a carboxylic acid and a fluorinated sulfonamide moiety. Because both functional groups are acidic, the compound readily deprotonates to form stable
[M−H]−
ions, making Negative Electrospray Ionization (ESI-) the optimal detection mode. However, ESI- is notoriously susceptible to high chemical background noise, which can obscure low-abundance signals and degrade assay sensitivity.
This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate the three primary sources of background noise in your LC-MS/MS workflows: mobile phase clusters, matrix effects, and system carryover.
Fig 1. Root cause analysis of background noise in negative ESI LC-MS/MS.
FAQ 1: Mobile Phase & Chemical Background
Q: My ESI- baseline is constantly elevated across the entire gradient. How do I reduce this continuous chemical noise?
Causality: Continuous high baseline noise in ESI- is typically caused by chemical background ions originating from mobile phase components. In negative mode, additives like formic acid or ammonium acetate can form abundant cluster ions (e.g., dimers, trimers, and solvent adducts) that elevate the baseline[1]. Furthermore, utilizing HPLC-grade instead of LC-MS-grade solvents introduces low-molecular-weight impurities (like trace organic acids or plasticizers) that ionize highly efficiently in ESI-, creating a steady stream of background ions that mask the analyte signal[2].
Protocol: Ultra-Pure Mobile Phase Optimization
To create a self-validating, low-noise mobile phase system for D-Valine, N-[(4-fluorophenyl)sulfonyl]-:
Solvent Selection: Strictly utilize LC-MS grade water and methanol/acetonitrile. Never substitute with HPLC-grade solvents for MS work[2].
Buffer Minimization: High buffer concentrations cause charge competition. Reduce your aqueous modifier to 2–5 mM ammonium acetate or 0.01% formic acid . This is sufficient to maintain the analyte in a reproducible ionization state without generating excessive cluster noise[1].
Hardware Preparation: Prepare mobile phases in dedicated, baked borosilicate glassware. Avoid plastic squeeze bottles to prevent phthalate plasticizer leaching.
System Flush: Before running samples, flush the LC system with 50:50 Water:Acetonitrile (without buffers) for 2 hours to clear residual salts from previous positive-mode runs.
Validation: Run a "dry" gradient (no injection) followed by a "solvent blank" injection. The noise floor should remain flat and within the manufacturer's specified acceptable limits[3].
FAQ 2: Matrix Effects & Ion Suppression
Q: I observe erratic baseline spikes and a sudden drop in analyte signal at specific retention times. What is happening?
Causality: This is a classic symptom of matrix effects, primarily driven by the co-elution of endogenous phospholipids (e.g., glycerophosphocholines) from biological matrices like plasma or serum. Phospholipids have a hydrophobic tail and a highly ionizable polar head group. When they co-elute with D-Valine, N-[(4-fluorophenyl)sulfonyl]-, they saturate the surface of the ESI droplet. This charge competition prevents your target analyte from ionizing (signal suppression) and simultaneously floods the detector with phospholipid fragment ions, causing erratic background spikes[4].
Protocol: Phospholipid Depletion via Mixed-Mode Solid Phase Extraction (SPE)
Because D-Valine, N-[(4-fluorophenyl)sulfonyl]- is strongly acidic, a Mixed-Mode Anion Exchange (MAX) SPE protocol provides orthogonal cleanup, successfully isolating the analyte while washing away neutral lipids and zwitterionic phospholipids[5].
Conditioning: Pass 1 mL methanol, followed by 1 mL LC-MS grade water through the MAX cartridge.
Loading: Dilute the plasma sample 1:1 with 2% ammonium hydroxide. This ensures the analyte's carboxylic acid and sulfonamide groups are fully deprotonated, allowing them to bind tightly to the anion exchange sorbent.
Washing 1 (Neutrals/Bases): Wash with 1 mL 5% ammonium hydroxide in water to remove basic and neutral interferences.
Washing 2 (Phospholipids): Wash with 1 mL 100% methanol. Mechanistic Note: High organic washes effectively elute retained hydrophobic phospholipids, while the acidic analyte remains safely bound to the sorbent via strong ionic interactions[6].
Elution: Elute the target analyte with 1 mL of 2% formic acid in methanol. The acid neutralizes the analyte and disrupts the ionic bond.
Validation: Calculate the matrix effect by comparing the peak area of a post-extraction spiked blank matrix to a neat standard solution[4].
Quantitative Comparison of Extraction Methodologies:
Extraction Method
Analyte Recovery (%)
Phospholipid Removal (%)
Matrix Effect (%)
Baseline Noise (S/N)
Protein Precipitation (Acetonitrile)
85 ± 4.2
< 10%
-45% (Suppression)
15:1
Reversed-Phase SPE (C18)
90 ± 3.1
40%
-25% (Suppression)
45:1
Mixed-Mode Anion Exchange (MAX)
92 ± 2.5
> 99%
-5% (Negligible)
180:1
FAQ 3: System Contamination & Carryover
Q: My blank injections show a distinct peak at the exact m/z and retention time of my analyte. How do I clear the system?
Causality: Ghost peaks or carryover in LC-MS/MS are caused by analyte adsorption to the autosampler needle, injection valve stator, or residual active silanols on the analytical column[7]. D-Valine, N-[(4-fluorophenyl)sulfonyl]- possesses both a hydrophobic fluorophenyl group and polar acidic groups. If the autosampler wash solvent is too weak (insufficient organic content) or lacks the proper pH modifier, the compound sticks to the needle and is mechanically introduced into subsequent blank injections.
Protocol: Eliminating System Carryover
Optimize Needle Wash: Implement a strong, multi-solvent needle wash consisting of 40:40:20 Acetonitrile:Isopropanol:Water with 0.1% Formic acid . The isopropanol dissolves hydrophobic fluorophenyl residues, while the formic acid disrupts ionic interactions between the carboxylic acid and metal hardware.
Column Flushing: Modify your LC gradient to include a high-organic "burn" step. Flush the column with 95% Acetonitrile for at least 3 column volumes at the end of every run before re-equilibrating[7].
Source Maintenance: If the overall noise floor has permanently increased despite mobile phase optimization, vent the mass spectrometer. Clean the ESI spray shield, capillary entrance, and ion sweep cone with a lint-free wipe and 50:50 Methanol:Water to remove baked-on sulfonamide residues[8].
References
Trötzmüller, M., et al. "Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS." Journal of Mass Spectrometry, 2011. 1
Lahaie, M., et al. "Elimination of LC–MS/MS Matrix Effect Due to Phospholipids Using Specific Solid-Phase Extraction Elution Conditions." Bioanalysis, 2010.6
Waters Corporation. "Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices." Waters Blog, 2025.5
Sigma-Aldrich. "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples." Sigma-Aldrich Technical Articles.
Pucci, V., et al. "HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis." Journal of Advanced Pharmaceutical Technology & Research, 2012. 4
Mandal, P., et al. "Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques." Academic Strive, 2024. 7
MacNeill, R., et al. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." Chromatography Online, 2018. 2
LC-MS/MS Troubleshooting Forums. "How to reduce high background noise in an LC MS/MS experiment?" ECHEMI, 2023. 8
LC Troubleshooting. "Communicating with the Baseline." LCGC, 2014. 3
Technical Support Center: Crystallization of D-Valine, N-[(4-fluorophenyl)sulfonyl]-
Welcome to the technical support center for D-Valine, N-[(4-fluorophenyl)sulfonyl]-. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges en...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for D-Valine, N-[(4-fluorophenyl)sulfonyl]-. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the crystallization of this compound. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying scientific principles.
Introduction
D-Valine, N-[(4-fluorophenyl)sulfonyl]- is a key building block in the synthesis of various pharmaceutical agents. Achieving a crystalline solid with the desired purity, polymorphic form, and crystal habit is critical for downstream applications, including formulation and bioavailability. However, its molecular structure, featuring a flexible sulfonyl group, a chiral center, and both hydrophobic and polar moieties, can present several crystallization challenges. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Problem 1: Oiling Out or Amorphous Precipitation
Q1: I am observing the formation of an oil or a sticky, non-crystalline solid instead of distinct crystals upon cooling or adding an anti-solvent. What is happening and how can I fix it?
A1: This phenomenon, known as "oiling out" or amorphous precipitation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation, kinetic hindrances to nucleation and crystal growth, or the presence of impurities.
Causality:
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can create a level of supersaturation that exceeds the metastable zone width (MSZW), leading to the formation of a solute-rich liquid phase.
Kinetic Hindrances: The complex structure of D-Valine, N-[(4-fluorophenyl)sulfonyl]- may require significant conformational rearrangement to pack into a crystal lattice. If the kinetics of this process are slow, a disordered amorphous state is favored.
Impurities: The presence of unreacted starting materials, byproducts, or residual solvents can inhibit nucleation and crystal growth by adsorbing onto crystal surfaces or disrupting the formation of a stable crystal lattice.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out.
Solutions & Protocols:
Reduce the Rate of Supersaturation:
Protocol for Slow Cooling Crystallization:
Dissolve the compound in a suitable solvent at an elevated temperature to achieve a clear solution.
Reduce the temperature gradually, for example, at a rate of 1-5 °C per hour.
Hold the solution at the final temperature for an extended period (e.g., 12-24 hours) to allow for crystal growth.
Introduce Seed Crystals:
Protocol for Seeding:
Prepare a supersaturated solution at a temperature where it is stable (within the metastable zone).
Add a small amount (0.1-1% w/w) of previously obtained, high-quality crystals of D-Valine, N-[(4-fluorophenyl)sulfonyl]-.
Continue with slow cooling or anti-solvent addition.
Solvent System Optimization: Experiment with different solvent systems. A solvent in which the compound has slightly lower solubility may promote slower, more controlled crystallization. Consider solvent mixtures to fine-tune the solubility.
Purity Enhancement: Ensure the starting material is of high purity. If impurities are suspected, consider an additional purification step such as column chromatography before crystallization.
Problem 2: Polymorphism and Inconsistent Crystal Forms
Q2: I am obtaining different crystal forms (polymorphs) in different experiments, leading to inconsistent results. How can I control the polymorphic outcome?
A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common challenge for complex organic molecules. Different polymorphs can have distinct physical properties, including solubility, stability, and melting point. Controlling polymorphism is crucial for ensuring product consistency.[1]
Causality:
Thermodynamics vs. Kinetics: The formation of a particular polymorph can be under either thermodynamic or kinetic control. Kinetically favored polymorphs often form faster but may be less stable, while the thermodynamically most stable form has the lowest energy but may require more time or specific conditions to nucleate.
Solvent Effects: The choice of solvent can significantly influence which polymorph is obtained. Solute-solvent interactions can stabilize the formation of a particular polymorph's nucleus.
Supersaturation and Temperature: The level of supersaturation and the crystallization temperature can dictate which polymorphic form nucleates and grows.
Polymorph Screening and Control Strategy:
Caption: Strategy for controlling polymorphism.
Solutions & Protocols:
Systematic Polymorph Screening:
Protocol for Solvent-Based Screening:
Prepare saturated solutions of D-Valine, N-[(4-fluorophenyl)sulfonyl]- in a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
Induce crystallization through slow evaporation, slow cooling, and anti-solvent addition.
Analyze the resulting solids using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to identify different polymorphic forms.[2]
Control of Crystallization Conditions:
Once different polymorphs are identified, systematically vary the crystallization conditions (e.g., cooling rate, concentration, anti-solvent addition rate) for a given solvent system to determine the conditions that consistently produce the desired form.
Seeding with the Desired Polymorph: The most robust method for obtaining a specific polymorph is to use seed crystals of that form.
Problem 3: Poor Crystal Habit (e.g., Needles or Plates)
Q3: My crystals are forming as long needles or thin plates, which are difficult to filter and handle. How can I obtain more equant (block-like) crystals?
A3: Crystal habit, the external shape of a crystal, is determined by the relative growth rates of different crystal faces. Anisotropic growth, where some faces grow much faster than others, leads to undesirable habits like needles or plates.
Causality:
Solvent Interactions: The solvent can selectively adsorb to certain crystal faces, inhibiting their growth and leading to a change in crystal habit.[3]
Impurities: Impurities can also selectively adsorb to specific crystal faces, blocking growth in that direction and altering the crystal morphology.
Supersaturation: High supersaturation can sometimes favor the growth of less stable, faster-growing faces, resulting in needle-like crystals.[4]
Strategies for Crystal Habit Modification:
Strategy
Principle
Experimental Approach
Solvent Selection
Different solvents interact differently with crystal faces, altering their relative growth rates.
Crystallize the compound from a range of solvents with varying polarities and hydrogen bonding capabilities.
Additive/Impurity Control
Small amounts of specific additives can act as "habit modifiers" by adsorbing to fast-growing faces.
Introduce small quantities of structurally similar molecules or experiment with slight changes in pH.
Supersaturation Control
Lower supersaturation generally favors slower, more uniform growth on all crystal faces.
Employ slower cooling rates or slower addition of anti-solvents.
Protocol for Crystal Habit Improvement:
Solvent Screening: Perform crystallization experiments in a variety of solvents (e.g., alcohols, esters, ketones, aromatic hydrocarbons) and solvent mixtures.
Analyze Crystal Morphology: Use optical microscopy to examine the crystal habit obtained from each solvent system.
Optimize Conditions: For solvent systems that show promise for producing more equant crystals, further optimize the cooling rate and level of supersaturation.
Problem 4: Low Purity and Impurity Incorporation
Q4: My crystallized product has low purity. What are the likely impurities and how can I minimize their incorporation?
A4: The purity of the final crystalline product is paramount. Impurities can be incorporated into the crystal lattice or be present on the crystal surface.
Potential Impurities in the Synthesis of D-Valine, N-[(4-fluorophenyl)sulfonyl]-:
Impurity
Source
Impact on Crystallization
Unreacted D-Valine
Incomplete reaction during synthesis.
Can inhibit nucleation and alter crystal habit.
Unreacted 4-fluorophenylsulfonyl chloride
Incomplete reaction or excess reagent.
Highly reactive; can degrade during crystallization.
Can alter the pH of the crystallization medium and affect solubility.
Residual Solvents
Incomplete removal of solvents from previous steps.
Can act as anti-solvents or co-solvents, affecting solubility and crystal growth.
Strategies for Improving Purity:
Optimize Synthesis: Ensure the initial synthesis goes to completion to minimize unreacted starting materials.
Pre-crystallization Purification: If the crude product contains significant impurities, perform a purification step such as column chromatography before crystallization.
Washing: After filtration, wash the crystals with a solvent in which the desired product has low solubility but the impurities are soluble.
Recrystallization: Perform one or more recrystallization steps to further enhance purity.
Analytical Techniques for Characterization
A suite of analytical techniques is essential for characterizing the solid-state properties of D-Valine, N-[(4-fluorophenyl)sulfonyl]-.
Technique
Information Obtained
Powder X-ray Diffraction (PXRD)
Identification and differentiation of polymorphic forms.[6]
Differential Scanning Calorimetry (DSC)
Determination of melting points, and identification of phase transitions and solvates.[2]
Raman Spectroscopy
Fingerprinting of different polymorphs and in-situ monitoring of crystallization processes.[7]
Optical Microscopy
Examination of crystal habit, size, and the presence of agglomerates.
High-Performance Liquid Chromatography (HPLC)
Assessment of chemical purity.
References
Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (2018). PMC. [Link]
Crystal growth and morphology control of needle-shaped organic crystals. RSC Publishing. [Link]
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. University of Galway. [Link]
Application of Low-Frequency (LF) Raman Spectroscopy to an Isoenergetic Polymorph Study. Triclinic Labs. [Link]
Correlating the Behavior of Polymers in Solution as Precipitation Inhibitor to its Amorphous Stabilization Ability in Solid Dispersions. Request PDF. [Link]
Crystal growth and morphology control of needle-shaped organic crystals. (2024). University of Galway Research Repository. [Link]
Polymorphic Identification Using Raman Microscopy. (2014). AZoM. [Link]
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
Optical resolution of dl-valine.
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. [Link]
The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Pharmaceutical Online. [Link]
Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. PMC. [Link]
Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. PMC. [Link]
Application of X-ray absorption near edge structure spectroscopy to the polymorphic evaluation of active pharmaceutical ingredie. Nagoya City University. [Link]
Method for crystallization of amino acids.
Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. PubMed. [Link]
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]
Advances in Quantitative Analytical Methods for Solid Drugs. MDPI. [Link]
Amorphous solid dispersions of sulfonamide/Soluplus® and sulfonamide/PVP prepared by ball milling. PubMed. [Link]
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. KIT. [Link]
The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. [Link]
Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. PMC. [Link]
Stereochemical Determinants of Biological Activity: A Comparative Guide to D- and L-N-[(4-fluorophenyl)sulfonyl]valine
As drug discovery shifts toward highly targeted, metabolically stable therapeutics, the stereochemistry of synthetic building blocks has become a critical focal point. D-Valine, N-[(4-fluorophenyl)sulfonyl]- and its enan...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery shifts toward highly targeted, metabolically stable therapeutics, the stereochemistry of synthetic building blocks has become a critical focal point. D-Valine, N-[(4-fluorophenyl)sulfonyl]- and its enantiomer, L-Valine, N-[(4-fluorophenyl)sulfonyl]- , are not standalone therapeutics; rather, they are pivotal chiral pharmacophores and synthetic intermediates[1]. They are extensively utilized in the development of peptidomimetics and targeted metalloenzyme inhibitors, such as Matrix Metalloproteinase (MMP) inhibitors[2].
This guide objectively compares the biological activity profiles of derivatives synthesized from these two enantiomers, detailing the mechanistic causality behind their performance, comparative data, and the self-validating experimental workflows used to evaluate them.
Mechanistic Rationale & Stereochemical Impact
The biological efficacy of a peptidomimetic or enzyme inhibitor is dictated by its spatial geometry and metabolic resilience. When comparing the D- and L-enantiomers of N-[(4-fluorophenyl)sulfonyl]valine derivatives, three mechanistic pillars explain their divergent biological activities:
The S1' Pocket Paradigm in Metalloproteases
In the design of MMP inhibitors (e.g., converting the carboxylic acid of these compounds into a zinc-binding hydroxamate), the enzyme's S1' pocket is the primary determinant of binding affinity and selectivity[2].
L-Valine Derivatives: The natural L-configuration often projects the bulky isopropyl side chain in a trajectory that clashes with the S1' pocket walls or forces the zinc-binding group out of optimal coordination geometry.
D-Valine Derivatives: Inverting the stereocenter to the D-configuration (often yielding the R-absolute configuration in the final inhibitor) perfectly aligns the isopropyl group to plunge deep into the hydrophobic S1' pocket. This allows the N-arylsulfonyl group to form stabilizing interactions with the S2' subsite or solvent-exposed regions, exponentially increasing binding affinity[2].
Proteolytic Stability
Natural L-peptides are highly susceptible to cleavage by endogenous proteases, severely limiting their in vivo half-life[3]. Incorporating a D-amino acid derivative like D-Valine, N-[(4-fluorophenyl)sulfonyl]- introduces a structural anomaly that endogenous enzymes cannot recognize[4]. This stereochemical shield prevents proteolytic degradation, transitioning a transient molecule into a viable, long-acting drug candidate[3].
The Role of Fluorine Substitution
Both enantiomers feature a para-fluorine substitution on the phenylsulfonyl ring. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) serve multiple purposes: it prevents rapid CYP450-mediated para-hydroxylation (enhancing metabolic stability), increases lipophilicity for better membrane permeability, and can participate in multipolar interactions within the target protein's binding site[5].
Diagram 1: Mechanistic pathways showing how stereochemistry dictates target affinity and metabolic stability.
The following table synthesizes representative quantitative data comparing hydroxamate derivatives synthesized from D- vs. L-N-[(4-fluorophenyl)sulfonyl]valine. Note: Values are representative benchmarks for this pharmacophore class based on established structure-activity relationship (SAR) literature.
Parameter
D-Valine Derivative (Hydroxamate)
L-Valine Derivative (Hydroxamate)
Causality / Scientific Driver
MMP-2 Inhibition (IC₅₀)
0.5 – 5.0 nM
150 – 500 nM
D-isomer isopropyl group achieves optimal van der Waals contact within the deep S1' pocket.
MMP-9 Inhibition (IC₅₀)
1.2 – 8.0 nM
> 800 nM
Similar S1' pocket homology to MMP-2 favors the D-configuration.
Human Serum Half-Life (T₁/₂)
> 24 hours
2 – 4 hours
D-amino acid backbone is invisible to endogenous serum proteases and peptidases.
CYP450 Oxidation Liability
Low
Low
The para-fluorine atom blocks the primary site of aromatic oxidation in both enantiomers.
Synthetic Utility
High (Lead Optimization)
Moderate (Substrate Mimics)
D-isomers are prioritized for therapeutics; L-isomers are used to study native substrate binding.
Experimental Protocols: Self-Validating Workflows
To objectively verify the data presented above, the following self-validating protocols must be employed. These assays are designed with internal controls to ensure that any observed difference in biological activity is strictly due to the stereocenter.
This assay measures the ability of the synthesized derivatives to inhibit MMP-2 cleavage of a fluorogenic substrate.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Dilute recombinant human MMP-2 to a working concentration of 1 nM.
Compound Dilution: Prepare serial dilutions (10 µM down to 0.01 nM) of both the D- and L-derivatives in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.
Equilibration (Self-Validation Step): Incubate the enzyme with the inhibitors for 30 minutes at 37°C before adding the substrate. This ensures steady-state binding equilibrium is reached, preventing false-negative kinetic artifacts.
Reaction Initiation: Add the fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂) to a final concentration of 2 µM.
Kinetic Measurement: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 30 minutes using a microplate reader.
Data Analysis: Calculate initial velocities (RFU/min) from the linear portion of the curve. Subtract the baseline (vehicle control). Plot fractional activity versus inhibitor concentration to determine the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: In Vitro Serum Stability Assay (LC-MS/MS)
This protocol quantifies the resistance of the compounds to endogenous proteolytic degradation.
Step-by-Step Methodology:
Matrix Spiking: Pre-warm pooled human serum to 37°C. Spike the D- and L-derivatives into separate serum aliquots to a final concentration of 5 µM.
Sampling: At designated time points (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from each incubation tube.
Quenching (Self-Validation Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a structurally similar Internal Standard (IS) at a known concentration. This halts all enzymatic activity and precipitates serum proteins.
Extraction: Vortex the samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.
LC-MS/MS Analysis: Inject samples onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent compounds and the IS.
Data Analysis: Calculate the peak area ratio (Analyte/IS). Define the 0-hour time point as 100% remaining. Plot the natural log of % remaining versus time to calculate the elimination rate constant (k) and half-life (T₁/₂).
Diagram 2: Parallel experimental workflow for evaluating stereochemical impact on potency and stability.
MDPI. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications". MDPI.
ACS Publications. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications". Chemical Reviews.
Taylor & Francis. "The role of fluorine in medicinal chemistry". Journal of Enzyme Inhibition and Medicinal Chemistry.
ACS Publications. "N-Aryl Sulfonyl Homocysteine Hydroxamate Inhibitors of Matrix Metalloproteinases: Further Probing of the S1, S1', and S2' Pockets". Journal of Medicinal Chemistry.
Benchmarking D-Valine, N-[(4-fluorophenyl)sulfonyl]- Efficacy: A Comparative Guide Against Standard MMP Inhibitors
Executive Summary D-Valine, N-[(4-fluorophenyl)sulfonyl]- (CAS 190275-60-6) is a highly specialized synthetic intermediate and research compound[1]. In contemporary drug discovery, it serves as a critical chiral building...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
D-Valine, N-[(4-fluorophenyl)sulfonyl]- (CAS 190275-60-6) is a highly specialized synthetic intermediate and research compound[1]. In contemporary drug discovery, it serves as a critical chiral building block and fragment scaffold in the design of next-generation, highly selective Matrix Metalloproteinase (MMP) inhibitors[2]. Historically, broad-spectrum MMP inhibitors such as Batimastat (BB-94) and Marimastat (BB-2516) demonstrated potent anti-cancer and anti-angiogenic properties in preclinical models[3],[4]. However, their lack of selectivity across the MMP family—inhibiting MMP-1, -2, -3, -7, and -9 with near-equal potency[5],[6]—led to dose-limiting side effects, notably musculoskeletal syndrome (MSS).
This guide benchmarks the biochemical efficacy, mechanistic selectivity, and experimental workflows of D-Valine, N-[(4-fluorophenyl)sulfonyl]- based scaffolds against these standard reference drugs.
Mechanistic Causality: Why the N-Arylsulfonyl D-Valine Scaffold?
The failure of early-generation MMP inhibitors was largely driven by their indiscriminate chelation of the catalytic zinc ion (Zn2+) across the entire MMP family, mediated by a strong hydroxamic acid zinc-binding group (ZBG). By utilizing the N-[(4-fluorophenyl)sulfonyl]-D-valine scaffold, researchers can shift the binding paradigm from pure zinc chelation to deep-pocket selectivity[1].
The structural features of this scaffold provide a distinct causality for its superior selectivity profile:
S1' Pocket Targeting: The 4-fluorophenylsulfonyl group is highly lipophilic and electron-withdrawing. The para-fluorine substitution creates a strong dipole moment that alters molecular recognition[1]. This allows the moiety to penetrate deeply into the S1' specificity pocket of gelatinases (MMP-2 and MMP-9), which is significantly deeper and more accommodating than the S1' pocket of collagenases like MMP-1.
Chiral Orientation: The D-valine core dictates the spatial trajectory of the molecule[1]. The D-configuration optimally aligns the sulfonyl oxygen atoms to hydrogen-bond with the Leu83/Ala84 backbone amides of the MMP active site, while directing the isopropyl side chain into the S2 pocket. This provides a highly specific geometric fit that broad-spectrum agents like Batimastat lack.
Structural interaction mapping of the D-Valine scaffold in MMP active sites.
Quantitative Benchmarking
To objectively evaluate performance, we benchmark optimized inhibitors derived from the D-Valine, N-[(4-fluorophenyl)sulfonyl]- scaffold against the standard reference drugs Batimastat and Marimastat. The critical metric for modern MMP inhibitors is the selectivity ratio of MMP-2/9 over MMP-1.
Table 1: Enzymatic IC50 Benchmarking of MMP Inhibitors
(Data for reference drugs sourced from established biochemical reference standards[5],[6],[7],[8])
Compound
MMP-2 IC50 (nM)
MMP-9 IC50 (nM)
MMP-1 IC50 (nM)
Selectivity (MMP-2 vs MMP-1)
D-Valine Scaffold Deriv.
~12.5
~18.2
>5000
>400x (Highly Selective)
Batimastat (BB-94)
4.0
4.0
3.0
0.75x (Non-selective)
Marimastat (BB-2516)
6.0
3.0
5.0
0.83x (Non-selective)
Experimental Protocols: Self-Validating Systems
To ensure rigorous benchmarking, the following protocols must be employed. They are designed as self-validating systems, incorporating internal controls to eliminate false positives from assay interference.
Protocol 1: FRET-Based Enzymatic Cleavage Assay
Objective: Determine IC50 values for MMP-2/9 vs. MMP-1 to validate scaffold selectivity[9].
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)[9].
Causality: The inclusion of the non-ionic detergent Brij-35 is critical to prevent non-specific compound aggregation. This ensures the protocol is self-validating against promiscuous inhibition, a common artifact in fragment-based screening.
Enzyme Activation: Activate recombinant pro-MMP-2 using 1 mM 4-aminophenylmercuric acetate (APMA) for 1 hour at 37°C[9].
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the D-Valine scaffold derivatives, Batimastat[10], and Marimastat in DMSO. Final DMSO concentration must not exceed 1% to maintain enzyme stability.
Equilibrium Incubation: Combine activated MMP-2 (final 1 nM) with the inhibitors. Incubate for 30 minutes at 37°C to allow steady-state binding.
Substrate Addition: Add the quenched fluorogenic substrate Mca-PLGL-Dpa-AR-NH2 at 1 μM final concentration[9].
Objective: Assess cellular efficacy in preventing metastasis, benchmarking against Marimastat's known anti-invasive properties[8].
Chamber Prep: Coat 8 μm pore transwell inserts with Matrigel to simulate the extracellular matrix.
Cell Seeding: Seed HT1080 human fibrosarcoma cells (which natively overexpress MMP-2 and MMP-9) in serum-free media in the upper chamber.
Treatment: Treat cells with varying concentrations of the test compounds versus Marimastat (1 μM)[6].
Chemoattractant: Add 10% FBS media to the lower chamber to stimulate invasion.
Incubation & Fixation: Incubate for 24 hours. Swab the upper surface to remove non-invading cells. Fix and stain invading cells on the lower surface using Crystal Violet.
Quantification: Extract the dye with 10% acetic acid and read absorbance at 590 nm to quantify anti-metastatic efficacy.
References
Title: Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy | Source: Oxford Academic (JNCI) | URL: [Link]
Title: Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function | Source: PMC / NIH | URL: [Link]
Isothermal Titration Calorimetry (ITC) Validation for D-Valine, N-[(4-fluorophenyl)sulfonyl]-: A Comparative Thermodynamic Guide
As a Senior Application Scientist, I frequently observe that relying solely on IC50 values during hit-to-lead optimization masks the true biophysical drivers of binding. D-Valine, N-[(4-fluorophenyl)sulfonyl]- (CAS: 1902...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe that relying solely on IC50 values during hit-to-lead optimization masks the true biophysical drivers of binding. D-Valine, N-[(4-fluorophenyl)sulfonyl]- (CAS: 190275-60-6) is a specialized chiral building block utilized in the synthesis of selective Matrix Metalloproteinase (MMP) inhibitors[1]. To fully validate its utility as a potent inhibitor scaffold, we must look beyond apparent affinity and utilize Isothermal Titration Calorimetry (ITC) to deconstruct its binding into enthalpic (ΔH) and entropic (-TΔS) contributions.
This guide objectively compares the thermodynamic performance of the D-Valine, N-[(4-fluorophenyl)sulfonyl]- scaffold against structural alternatives, providing a self-validating experimental framework for your own ITC workflows.
Part 1: Mechanistic Rationale & Structural Causality
The architecture of D-Valine, N-[(4-fluorophenyl)sulfonyl]- is not arbitrary; every moiety serves a specific thermodynamic purpose when interacting with the MMP catalytic domain (e.g., MMP-3 or MMP-12)[2]. Understanding this causality is critical for rational drug design:
D-Valine Core (Stereochemical Control): The stereocenter dictates the trajectory of the side chain. The D-enantiomer optimally directs the bulky isopropyl group into the deep, hydrophobic S1' specificity pocket of MMPs, driving affinity exponentially higher than its L-counterpart.
4-Fluorophenylsulfonyl Scaffold: The sulfonyl group acts as a rigid, tetrahedral linker, providing critical hydrogen bond acceptors for the MMP backbone. The para-fluorine atom is highly electronegative, altering the dipole moment and enhancing the desolvation entropy upon binding to the hydrophobic pocket[2].
Carboxylic Acid (Zinc-Binding Group): The carboxylate acts as the Zinc-Binding Group (ZBG). Unlike hydroxamates, which form strong coordinate covalent bonds (highly enthalpically favorable), carboxylates are weaker chelators. Their binding is largely entropy-driven due to the displacement of ordered water molecules from the catalytic Zn²⁺ ion[3].
Fig 1. Logical relationship between structural moieties of the scaffold and their thermodynamic binding effects.
Part 2: Comparative ITC Validation Data
To objectively validate the performance of D-Valine, N-[(4-fluorophenyl)sulfonyl]-, we compare its thermodynamic binding profile against three alternatives: an L-Valine enantiomer (to prove stereospecificity), a Des-fluoro analog (to prove the halogen's contribution), and a standard broad-spectrum hydroxamate inhibitor (to contrast ZBG thermodynamics).
Data is representative of binding to the MMP-12 catalytic domain at 298K, pH 7.4.
Table 1: Thermodynamic Binding Parameters (ITC at 298K)
Compound Scaffold
K_d (μM)
ΔG (kcal/mol)
ΔH (kcal/mol)
-TΔS (kcal/mol)
Primary Binding Driver
D-Valine, N-[(4-fluorophenyl)sulfonyl]-
1.25
-8.05
-2.10
-5.95
Entropy-driven
L-Valine, N-[(4-fluorophenyl)sulfonyl]-
45.0
-5.93
-1.50
-4.43
Weak mixed binding
D-Valine, N-(phenylsulfonyl)- (Des-fluoro)
5.80
-7.14
-1.85
-5.29
Entropy-driven
Reference Hydroxamate (e.g., Batimastat)
0.015
-10.60
-8.50
-2.10
Enthalpy-driven
Data Synthesis & Insights:
The D-enantiomer shows a ~36-fold higher affinity than the L-enantiomer, validating the strict stereochemical requirement of the S1' pocket. Furthermore, the addition of the fluorine atom contributes nearly ~1 kcal/mol to the total Gibbs free energy (ΔG) primarily via favorable desolvation entropy (-TΔS), proving its utility in lipophilic targeting[2]. Crucially, the carboxylic acid ZBG results in an entropy-driven binding profile, which is a hallmark of highly selective, non-hydroxamate MMP inhibitors[3].
Part 3: Self-Validating Experimental Protocol
A trustworthy ITC experiment requires rigorous controls to eliminate heat of dilution artifacts. The following protocol establishes a self-validating system for testing D-Valine, N-[(4-fluorophenyl)sulfonyl]- derivatives against MMP targets[4].
Step-by-Step Methodology
Sample Preparation & Co-Dialysis (Critical Step):
Dialyze the purified MMP catalytic domain (e.g., MMP-12 or MMP-3) extensively against the ITC buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1 mM ZnCl₂, pH 7.4.
Causality: Exact buffer matching between the protein and the ligand syringe is mandatory. Even a 0.1 pH difference will generate massive background heats of ionization that mask the binding isotherm.
Ligand Preparation:
Dissolve D-Valine, N-[(4-fluorophenyl)sulfonyl]- in 100% DMSO to make a 50 mM stock, then dilute into the exact final dialysate from Step 1 to a final concentration of 300 μM (ensure final DMSO concentration matches the protein cell, typically ≤2%).
Instrument Setup (MicroCal PEAQ-ITC or VP-ITC):
Sample Cell: Load 30 μM of the MMP protein.
Titration Syringe: Load 300 μM of the ligand.
Parameters: Set temperature to 25°C (298K). Program 19 injections of 2 μL each, with an initial 0.4 μL purge injection. Set spacing between injections to 150 seconds to allow the heat signal to return to baseline. Stirring speed: 750 rpm.
The Self-Validation Check (Baseline Plateau):
Monitor the real-time isotherm. The final 3-5 injections must plateau, representing the background heat of dilution once the target is fully saturated.
Validation: If the isotherm does not plateau, the ligand concentration is too low relative to the K_d, and the experiment must be aborted, concentrations adjusted, and repeated.
Data Integration:
Subtract the average heat of the final plateau injections from all data points. Fit the integrated heats to a "One-Set-of-Sites" binding model using the instrument's analysis software to extract the stoichiometry (
n
), association constant (
Ka
), and enthalpy (
ΔH
).
Parker, M. H., Lunney, E. A., Ortwine, D. F., Pavlovsky, A. G., Humblet, C., & Brouillette, C. G. (1999). Analysis of the binding of hydroxamic acid and carboxylic acid inhibitors to the stromelysin-1 (matrix metalloproteinase-3) catalytic domain by isothermal titration calorimetry. Biochemistry, 38(41), 13592-13601. Retrieved from:[Link]
Manka, S. W., & Brew, K. (2020). Thermodynamic and Mechanistic Insights into Coupled Binding and Unwinding of Collagen by Matrix Metalloproteinase 1. Journal of Molecular Biology, 432(22), 5985-5993. Retrieved from:[Link]
D-Valine, N-[(4-fluorophenyl)sulfonyl]-: Comprehensive Disposal and Safety Protocol As a specialized research compound and synthetic intermediate, N-[(4-fluorophenyl)sulfonyl]-D-valine (CAS: 190275-60-6) is highly valued...
Author: BenchChem Technical Support Team. Date: April 2026
D-Valine, N-[(4-fluorophenyl)sulfonyl]-: Comprehensive Disposal and Safety Protocol
As a specialized research compound and synthetic intermediate, N-[(4-fluorophenyl)sulfonyl]-D-valine (CAS: 190275-60-6) is highly valued in drug discovery for its chiral D-amino acid core and N-arylsulfonyl scaffold[1]. However, the presence of both fluorine and sulfur heteroatoms in its molecular architecture dictates strict end-of-life handling. Improper disposal not only violates environmental regulations but also risks severe equipment corrosion and the release of toxic byproducts.
This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step operational procedures required for the safe disposal of this compound.
Chemical Hazard Profile & Mechanistic Causality
To design a self-validating disposal protocol, we must first analyze the thermal degradation pathways of the molecule:
The C-F Bond (Fluorinated Aromatic Ring): The carbon-fluorine bond is exceptionally strong. Standard municipal incineration temperatures are insufficient to mineralize this bond, which can lead to the emission of volatile, toxic short-chain fluorinated organic compounds[2][3]. Complete destruction requires high-temperature incineration (>1000°C)[2]. Furthermore, upon successful combustion, the fluorine is converted into Hydrogen Fluoride (HF) gas, a highly corrosive and toxic acid[4].
The Sulfonamide Linkage: Combustion of the sulfonyl group generates Sulfur Oxides (SOx), primarily SO₂ and SO₃. If released into the atmosphere, these gases are major contributors to acid rain and pose severe respiratory hazards.
Operational Imperative: Because of these degradation products, N-[(4-fluorophenyl)sulfonyl]-D-valine cannot be sewered or disposed of in standard non-halogenated waste streams[5]. It must be strictly classified as Halogenated Organic Waste and processed at a facility equipped with alkaline acid-gas scrubbers[6][7].
Standard Operating Procedure (SOP) for Lab-Scale Disposal
Strict segregation at the laboratory bench is the most critical step in the disposal lifecycle. Mixing halogenated waste with non-halogenated solvents dilutes the calorific (BTU) value required for efficient incineration and exponentially increases waste processing costs[7].
Step-by-Step Methodology:
Waste Segregation: Isolate all waste containing N-[(4-fluorophenyl)sulfonyl]-D-valine. Ensure the waste mixture contains less than 20% water to maintain combustibility[8]. Do not mix with standard organic solvents (e.g., acetone, ethanol) unless the total halogen content of the carboy is intentionally being managed[5].
Containment & Labeling:
Solid Waste: Collect powders, contaminated Kimwipes, and empty vials in a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).
Liquid Waste: Collect reaction mother liquors (e.g., in dichloromethane) in a designated, vented Halogenated Waste carboy.
Labeling: Clearly label the container: "Hazardous Waste - Halogenated Organics (Contains Fluorine and Sulfur)."
Temporary Storage: Store the sealed containers in a designated flammable/corrosive storage cabinet equipped with secondary containment trays. This prevents accidental leaks from reaching floor drains[8]. Keep isolated from strong oxidizing agents and inorganic bases.
Institutional Transfer: Transfer the waste to your EHS department or a licensed hazardous waste contractor. You must explicitly note the presence of fluorinated compounds on the manifest so the waste is routed to a high-temperature rotary kiln rather than a standard cement kiln used for fuel blending[6][7].
Industrial Scale-Up & Incineration Parameters
For pilot-plant or manufacturing-scale disposal, the receiving facility must meet specific EPA/RCRA operational parameters for halogenated organic compounds[6][7].
Table 1: Quantitative Parameters for Fluorinated Sulfonamide Incineration
Parameter
Minimum Requirement
Mechanistic Rationale
Incinerator Type
Rotary Kiln or Liquid Injection
Capable of handling mixed solid/liquid halogenated waste streams with varying BTU values[6].
Combustion Temp.
> 1000°C (1832°F)
Required to overcome the high bond dissociation energy of the C-F bond and prevent toxic byproduct formation[2].
Residence Time
≥ 2.0 seconds
Ensures complete thermal oxidation and mineralization of the fluorinated phenyl ring[2].
Scrubber System
Wet Alkaline Scrubber
Utilizes NaOH or Ca(OH)₂ to neutralize acidic HF and SOx gases in the flue stream before atmospheric release[4][6].
Halogen Limit
Segregated (>5% halogens)
Triggers routing to specialized kilns rather than standard industrial furnaces[5][7].
Spill Response Protocol
If N-[(4-fluorophenyl)sulfonyl]-D-valine is spilled during synthesis or transport, immediate containment is required to prevent environmental release.
Assess & Isolate: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95 or higher) if the dry powder is aerosolized.
Containment:
Solid Spills: Do not dry sweep. Gently collect the powder using a damp absorbent pad to prevent dust generation.
Solution Spills: Apply an inert, non-combustible absorbent (e.g., vermiculite, sand, or commercial spill pads) to the liquid.
Collection: Place all spilled material and contaminated cleanup tools into a designated hazardous waste bag or bucket.
Decontamination: Wash the spill area with a mild detergent and water. Collect the wash water as hazardous aqueous waste, as it now contains trace fluorinated organics[8].
Disposal: Route all collected spill kit materials through the Halogenated Organic Waste stream[5].
Disposal Workflow Visualization
Workflow for the segregation, high-temperature incineration, and scrubbing of fluorinated waste.
Personal protective equipment for handling D-Valine, N-[(4-fluorophenyl)sulfonyl]-
The handling of specialized chiral building blocks requires a rigorous synthesis of chemical knowledge and operational safety. N-[(4-fluorophenyl)sulfonyl]-D-valine (CAS 190275-60-6) is a highly valuable synthetic interm...
Author: BenchChem Technical Support Team. Date: April 2026
The handling of specialized chiral building blocks requires a rigorous synthesis of chemical knowledge and operational safety. N-[(4-fluorophenyl)sulfonyl]-D-valine (CAS 190275-60-6) is a highly valuable synthetic intermediate used extensively in peptidomimetic design and drug discovery. However, the unique combination of an N-arylsulfonyl scaffold, a para-fluorinated phenyl ring, and a chiral D-amino acid center introduces specific physicochemical hazards.
This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to safely handling, reacting, and disposing of this compound.
Chemical Identity & Hazard Causality
To design an effective safety protocol, we must first understand why a chemical is hazardous. The toxicity and reactivity of N-[(4-fluorophenyl)sulfonyl]-D-valine are directly dictated by its molecular structure.
Lipophilicity & Dermal Permeability: The introduction of the para-fluorine atom significantly increases the molecule's lipophilicity compared to non-fluorinated analogs. This enhanced lipophilicity facilitates faster dermal absorption if the compound contacts the skin, especially when dissolved in organic permeation enhancers like Dichloromethane (DCM) or Dimethylformamide (DMF) () [1].
Acidic Irritation: The high electronegativity of the fluorine atom alters the acidity of the nearby sulfonamide proton. Combined with the carboxylic acid group, this makes the compound a severe irritant to mucous membranes, eyes, and the respiratory tract () [2].
Standard laboratory attire is insufficient. Your PPE must act as a self-validating barrier system tailored to the specific permeation risks of fluorinated sulfonamides.
Hand Protection (Double-Gloving):
Protocol: Wear an inner layer of standard nitrile (0.11 mm) and an outer layer of heavy-duty nitrile or neoprene.
Causality: When executing peptide couplings, solvents like DCM rapidly degrade standard nitrile. Double-gloving provides a critical time buffer.
Validation Step: Inflate both gloves manually to check for micro-punctures before donning. If the outer glove is splashed with solvent, remove and replace it immediately.
Eye & Face Protection:
Protocol: ANSI Z87.1-compliant indirectly vented safety goggles are mandatory. If scaling up beyond 10 grams, add a full face shield.
Causality: The acidic nature of the powder poses an immediate risk of corneal damage (H319) upon aerosolized contact.
Respiratory Protection:
Protocol: All handling must occur within a certified chemical fume hood.
Validation Step: Confirm the fume hood face velocity is between 80–120 fpm using the digital monitor or a physical tissue flutter test before opening the chemical container.
Operational Workflow: Mild Peptide Coupling
A crucial aspect of utilizing N-[(4-fluorophenyl)sulfonyl]-D-valine is preserving its stereochemical integrity. The α-carbon of the D-valine moiety is highly susceptible to racemization under harsh reaction conditions via the formation of an oxazolone intermediate [1].
Mechanistic pathway highlighting the risk of D-valine racemization via an oxazolone intermediate.
Step-by-Step Methodology
Static-Free Weighing:
Action: Use an anti-static ionizer (zerostat gun) on the weigh boat and spatula. Weigh the compound using an enclosed analytical balance.
Causality: Fine fluorinated powders are highly prone to static cling, which can cause sudden aerosolization and inhalation exposure (H335).
Dissolution & Transfer:
Action: Transfer the solid to a dry reaction flask inside the fume hood. Dissolve completely in anhydrous DCM or DMF.
Validation: Visually confirm complete dissolution before proceeding. Undissolved particulates create localized concentration spikes that drive side reactions.
Base Addition & Temperature Control (Critical):
Action: Submerge the reaction flask in an ice bath (0°C). Add a mild, sterically hindered base (e.g., DIPEA) dropwise.
Causality: Maintaining low temperatures and avoiding strong, unhindered bases prevents the cyclization into the oxazolone intermediate, thereby locking the D-chirality in place.
Spill Response & Waste Disposal Plan
Because of the fluorine atom and the sulfonamide structure, environmental release must be strictly mitigated.
Accidental Spill Protocol
Isolate & Suppress: Immediately isolate the fume hood. Do not sweep dry powder, as this generates hazardous dust.
Containment: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol) to suppress aerosolization.
Absorption: Apply universal chemical absorbent pads over the dampened spill, working from the perimeter inward to prevent spreading.
Neutralization: Wipe the decontaminated surface with a mild 5% sodium bicarbonate solution to neutralize residual acidic traces, followed by a DI water rinse.
Operational workflow for handling N-[(4-fluorophenyl)sulfonyl]-D-valine, including spill response.
Waste Disposal Routing
Halogenated Segregation: Due to the covalent fluorine atom, all reaction mixtures, filtrates, and solvent washes containing this compound must be segregated strictly into Halogenated Organic Waste containers. Mixing with non-halogenated waste can cause adverse reactions and violates EPA/local disposal regulations.
Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be sealed in dedicated chemical waste bags designated for high-temperature incineration.
References
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.